4-Bromo-1-butene

Descripción

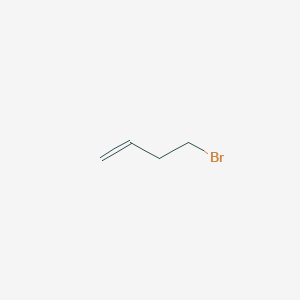

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAYBPBPEUFIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063722 | |

| Record name | 1-Butene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-44-7 | |

| Record name | 4-Bromo-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOALLYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAF6NEE729 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Bromo-1-Butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-butene is a versatile bifunctional molecule featuring both a terminal alkene and a primary alkyl bromide. This unique structure makes it a valuable intermediate in a wide array of organic syntheses, including the formation of pharmaceutical compounds and other complex molecules. A thorough understanding of its physical properties is fundamental for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification. This guide provides a detailed overview of the key physical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for the physical characterization of liquid organic compounds.

Core Physical Properties

The physical state of this compound at ambient conditions is a colorless to pale yellow liquid.[1][2][3] Its properties are dictated by its molecular structure, comprising a four-carbon chain with a terminal double bond and a bromine atom.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | C₄H₇Br | |

| Molecular Weight | 135.00 g/mol | [4][5] |

| Boiling Point | 98-101 °C | At 760 mmHg.[3][4][5][6] |

| Density | 1.33 g/mL | At 20-25 °C.[3][4][6][7] |

| Refractive Index (n_D²⁰) | 1.462 - 1.463 | Measured at 20 °C using the sodium D-line.[2][3][4][6] |

| Flash Point | 1 °C | Closed cup method.[4][6] |

| Melting Point | -115.07 °C | Estimated value.[8] |

| Solubility | Soluble in ether, benzene, ethanol (B145695), acetone, chloroform.[1][9][10] Sparingly soluble in water.[10][11] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following are detailed methodologies for measuring the key physical constants of a liquid compound like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] For small quantities, the micro boiling point or capillary method is suitable.

Methodology:

-

Sample Preparation: A few milliliters of the liquid are placed into a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end above the surface.[5]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube with mineral oil).[13]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed.

-

Measurement: The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][9][13] It is also important to record the atmospheric pressure, as boiling point is pressure-dependent.[12]

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise and known volume, is commonly used for accurate density determination of liquids.[14][15]

Methodology:

-

Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance (m_empty).

-

Sample Filling: The pycnometer is filled with the liquid sample, taking care to avoid air bubbles. The vessel is stoppered, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed again to determine the mass of the liquid (m_filled). The mass of the liquid is calculated as (m_liquid = m_filled - m_empty).

-

Volume Determination: The volume of the liquid is the known volume of the pycnometer (V_pycnometer). This is often determined by calibrating the pycnometer with a liquid of known density, such as deionized water.

-

Calculation: The density (ρ) is calculated using the formula: ρ = m_liquid / V_pycnometer.[14] All measurements should be performed at a constant, recorded temperature, as density is temperature-dependent.[15]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used to identify and assess the purity of liquid samples. The Abbe refractometer is a standard instrument for this measurement.[16]

Methodology:

-

Calibration: The instrument is first calibrated using a standard with a known refractive index, often distilled water (n_D²⁰ = 1.3330).[17]

-

Prism Cleaning: The surfaces of the measuring and illuminating prisms are thoroughly cleaned with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

Sample Application: A few drops of the liquid sample are placed onto the surface of the lower (measuring) prism using a clean pipette.[17]

-

Measurement: The prisms are closed and locked. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and exactly on the crosshairs.[1][6] A compensator knob is adjusted to eliminate any color fringe at the boundary.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.[6]

Solubility Determination

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule. The principle "like dissolves like" is the guiding rule.[10]

Methodology:

-

Sample Preparation: In a small test tube, a measured amount of the solute (e.g., 25 mg or 0.05 mL) is placed.[7]

-

Solvent Addition: A small, measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or diethyl ether) is added in portions.[7]

-

Observation: After each addition, the tube is vigorously shaken for 10-20 seconds.[10] The mixture is then observed to determine if the solute has dissolved completely (soluble/miscible), partially dissolved (partially soluble), or not dissolved at all (insoluble/immiscible).[18]

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, 5% HCl, 5% NaHCO₃, diethyl ether) to build a solubility profile for the compound.[7]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of an unknown liquid organic compound, such as this compound.

Caption: Logical workflow for the physical characterization of a liquid compound.

References

- 1. scribd.com [scribd.com]

- 2. store.astm.org [store.astm.org]

- 3. youtube.com [youtube.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. OPG [opg.optica.org]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chymist.com [chymist.com]

- 14. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 15. matestlabs.com [matestlabs.com]

- 16. davjalandhar.com [davjalandhar.com]

- 17. hinotek.com [hinotek.com]

- 18. saltise.ca [saltise.ca]

An In-depth Technical Guide to 4-Bromo-1-butene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-butene, a versatile bifunctional molecule widely utilized in organic synthesis. The document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis and its application in common synthetic transformations, including Grignard reagent formation and Williamson ether synthesis. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both fundamental data and practical methodologies.

Chemical Structure and Formula

This compound is a halogenated alkene with the chemical formula C₄H₇Br.[1][2][3] Its structure consists of a four-carbon chain containing a terminal double bond between C1 and C2, and a bromine atom attached to the C4 position.[4] This unique arrangement of a nucleophilic double bond and an electrophilic alkyl halide functionality within the same molecule makes it a highly valuable and reactive building block in organic synthesis.[5]

Molecular Identifiers:

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below, followed by detailed spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 98-100 °C | [7] |

| Density | 1.33 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.462 | [7] |

| Flash Point | 1 °C | [6] |

| Solubility | Miscible with benzene, ether, and ethanol. | [6] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.85 - 5.75 | m | 1H | H-2 (-CH=) |

| 5.15 - 5.05 | m | 2H | H-1 (=CH₂) |

| 3.45 | t | 2H | H-4 (-CH₂Br) |

| 2.75 | q | 2H | H-3 (-CH₂-) |

Reference: Simulated data and general ranges from various sources.[8][9]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 134.5 | C-2 (=CH-) |

| 117.5 | C-1 (=CH₂) |

| 35.0 | C-3 (-CH₂-) |

| 32.5 | C-4 (-CH₂Br) |

Reference: Data compiled from various spectral databases.[1][3][10]

IR (Infrared) Spectroscopy Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | m | =C-H stretch |

| 2975, 2925 | m | C-H stretch (sp³) |

| 1640 | m | C=C stretch |

| 1430 | m | -CH₂- scissoring |

| 1280 | s | C-Br stretch |

| 990, 920 | s | =C-H bend (out-of-plane) |

Reference: Characteristic IR absorption frequencies from spectral databases and literature.[2][11]

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | 5 | [M+2]⁺ (presence of ⁸¹Br) |

| 134 | 5 | [M]⁺ (presence of ⁷⁹Br) |

| 55 | 100 | [C₄H₇]⁺ (loss of Br) |

| 41 | 40 | [C₃H₅]⁺ (allyl cation) |

| 27 | 30 | [C₂H₃]⁺ |

Reference: Fragmentation pattern data from the NIST WebBook.[12] The presence of bromine is indicated by the characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak. The base peak at m/z 55 corresponds to the loss of the bromine radical.[13][14][15]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent use in two common synthetic transformations.

Synthesis of this compound via Anti-Markovnikov Hydrobromination of 1,3-Butadiene (B125203)

This protocol describes the free-radical addition of hydrogen bromide to 1,3-butadiene, which yields the anti-Markovnikov product, this compound.[4][16][17]

Materials:

-

1,3-Butadiene (condensed)

-

Hydrogen bromide (gas)

-

Dibenzoyl peroxide (initiator)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, gas inlet tube, drying tube, ice bath, separatory funnel.

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a mechanical stirrer, and a drying tube.

-

Cool the flask in an ice-salt bath to -10 °C.

-

Carefully condense a known amount of 1,3-butadiene into the flask.

-

Dissolve a catalytic amount of dibenzoyl peroxide in anhydrous diethyl ether and add it to the flask.

-

Slowly bubble hydrogen bromide gas through the stirred solution, maintaining the temperature below 0 °C.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, stop the HBr flow and allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Preparation of But-3-enylmagnesium Bromide (Grignard Reagent)

This protocol details the formation of the Grignard reagent from this compound.[18][19]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle.

Procedure:

-

Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the round-bottom flask.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

The resulting greyish solution of but-3-enylmagnesium bromide is ready for use in subsequent reactions.

Williamson Ether Synthesis of Allyl Phenyl Ether

This protocol describes the synthesis of allyl phenyl ether using this compound and sodium phenoxide.[20][21][22][23]

Materials:

-

Sodium hydroxide (B78521)

-

This compound

-

Ethanol (as solvent)

-

Diethyl ether

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel.

Procedure:

-

In a round-bottom flask, dissolve phenol in ethanol.

-

Carefully add an equimolar amount of sodium hydroxide to form sodium phenoxide in situ.

-

To this solution, add an equimolar amount of this compound.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting allyl phenyl ether by distillation.

Visualized Synthetic Workflow

The following diagrams illustrate key synthetic pathways involving this compound.

Caption: Synthesis of this compound and its subsequent conversion to a Grignard reagent.

Caption: Experimental workflow for the Williamson ether synthesis of allyl phenyl ether.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a wide array of chemical transformations. Its bifunctional nature allows for sequential or tandem reactions, making it an invaluable tool for the construction of complex molecular architectures. This guide has provided a detailed repository of its chemical and physical properties, comprehensive spectroscopic data for its characterization, and robust experimental protocols for its synthesis and application. It is our hope that this document will serve as a practical and informative resource for scientists and researchers, facilitating innovation in drug discovery and materials science.

References

- 1. This compound(5162-44-7) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(5162-44-7) IR Spectrum [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. 4-溴-1-丁烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Interpretaion of HNMR of this compound (Figure J) Figure J: { }^{1} \.. [askfilo.com]

- 9. This compound(5162-44-7) 1H NMR [m.chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. 1-Butene, 4-bromo- [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 18. adichemistry.com [adichemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. resolve.cambridge.org [resolve.cambridge.org]

- 22. Khan Academy [khanacademy.org]

- 23. francis-press.com [francis-press.com]

An In-depth Technical Guide to the Synthesis and Preparation of 4-Bromo-1-Butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-butene is a versatile bifunctional molecule widely utilized in organic synthesis as a precursor for introducing the butenyl group in the construction of more complex molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of this compound, focusing on detailed experimental protocols, quantitative data analysis, and reaction mechanisms. The primary methods covered are the hydrobromination of 1,3-butadiene (B125203) and the bromination of 3-buten-1-ol (B139374). This document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound (CAS No: 5162-44-7) is a valuable reagent in organic chemistry, featuring both a terminal alkene and a primary alkyl bromide.[1] This unique combination of functional groups allows for a diverse range of chemical transformations, including nucleophilic substitutions at the bromine-bearing carbon and various addition reactions at the double bond.[1] It is a colorless liquid with a boiling point of approximately 98-100 °C.[2] Its significance as a building block in the synthesis of pharmaceuticals and other specialty chemicals necessitates reliable and efficient preparatory methods.[2] This guide details the most common and effective laboratory-scale syntheses of this compound.

Synthetic Pathways

The two predominant synthetic strategies for the preparation of this compound involve the manipulation of commercially available four-carbon precursors: 1,3-butadiene and 3-buten-1-ol.

Synthesis from 1,3-Butadiene: Free-Radical Hydrobromination

The addition of hydrogen bromide (HBr) to 1,3-butadiene can lead to a mixture of products due to kinetic and thermodynamic control.[3][4] The electrophilic addition of HBr typically yields 3-bromo-1-butene (B1616935) (1,2-addition product) and 1-bromo-2-butene (1,4-addition product).[3][4] To achieve the desired this compound, an anti-Markovnikov addition is required, which is facilitated by a free-radical mechanism.[5] This is typically initiated by the presence of peroxides.[5]

dot

Caption: Free-Radical Addition of HBr to 1,3-Butadiene.

Synthesis from 3-Buten-1-ol

The conversion of the primary alcohol 3-buten-1-ol to the corresponding alkyl bromide is a straightforward and common synthetic transformation. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and the Appel reaction (using carbon tetrabromide and triphenylphosphine) being two of the most effective methods.[6][7]

Phosphorus tribromide is a classic and efficient reagent for converting primary and secondary alcohols to alkyl bromides.[7] The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.[7] This method generally provides good yields and avoids the carbocation rearrangements that can occur with hydrobromic acid.[7]

dot

Caption: Synthesis of this compound from 3-Buten-1-ol using PBr₃.

The Appel reaction provides a mild and effective method for the conversion of alcohols to alkyl bromides.[6] The reaction involves the in-situ formation of a phosphonium (B103445) salt from triphenylphosphine (B44618) and carbon tetrabromide, which then activates the alcohol for nucleophilic attack by the bromide ion.[6] This method is known for its high yields and compatibility with a wide range of functional groups.[6]

dot

Caption: Synthesis of this compound via the Appel Reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods.

| Parameter | Synthesis from 1,3-Butadiene (Free-Radical Addition) |

| Reagents | 1,3-Butadiene, HBr, Peroxide (e.g., benzoyl peroxide) |

| Solvent | Typically non-polar solvents or neat |

| Temperature | Low temperatures (e.g., -15 °C to room temperature) |

| Reaction Time | Variable, typically a few hours |

| Yield | Moderate to good (product mixture is common) |

| Key Side Products | 3-Bromo-1-butene, 1-bromo-2-butene, polymers |

| Purity of Crude Product | Variable, requires careful purification |

| Parameter | Synthesis from 3-Buten-1-ol (PBr₃) |

| Reagents | 3-Buten-1-ol, Phosphorus tribromide (PBr₃) |

| Solvent | Aprotic solvents like diethyl ether or dichloromethane (B109758) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours |

| Yield | Good to excellent (typically >80%) |

| Key Side Products | Phosphorous acid byproducts, small amounts of rearranged products |

| Purity of Crude Product | Generally high, requires aqueous workup and distillation |

| Parameter | Synthesis from 3-Buten-1-ol (Appel Reaction) |

| Reagents | 3-Buten-1-ol, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) |

| Solvent | Aprotic solvents like dichloromethane or acetonitrile |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Yield | Excellent (often >90%) |

| Key Side Products | Triphenylphosphine oxide, bromoform |

| Purity of Crude Product | High, requires removal of triphenylphosphine oxide and distillation |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound.

dot

Caption: General Experimental Workflow for Synthesis.

Detailed Protocol: Synthesis from 3-Buten-1-ol using PBr₃

Materials:

-

3-Buten-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 3-buten-1-ol (1.0 eq) dissolved in anhydrous diethyl ether.

-

The flask is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (0.4 eq) is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 98-100 °C.

Detailed Protocol: Synthesis from 3-Buten-1-ol via Appel Reaction

Materials:

-

3-Buten-1-ol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet is charged with triphenylphosphine (1.2 eq) and anhydrous dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane is added dropwise.

-

A solution of 3-buten-1-ol (1.0 eq) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 1-2 hours, with progress monitored by TLC or GC.

-

Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation. The resulting crude product, which contains triphenylphosphine oxide as a byproduct, is purified by fractional distillation under reduced pressure to yield pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with the choice of route often depending on the availability of starting materials, desired scale, and safety considerations. The free-radical hydrobromination of 1,3-butadiene offers a direct approach but may lead to a mixture of products requiring careful purification. The conversion of 3-buten-1-ol to this compound via either phosphorus tribromide or the Appel reaction generally provides higher yields and cleaner reactions, making them preferable for many laboratory applications. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

- 1. organic chemistry - Reaction of 1,3-butadiene with HBr in the presence of peroxides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. innospk.com [innospk.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. askthenerd.com [askthenerd.com]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. Appel Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: Tert-butyl 3-oxopiperazine-1-carboxylate (CAS No. 76003-29-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxopiperazine-1-carboxylate, with the CAS number 76003-29-7, is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of a Boc-protected piperazine (B1678402) ring with a ketone functionality, make it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, hazards, and its crucial role as a key intermediate in the development of therapeutic agents, notably in the area of metabolic and neurological disorders.

Chemical and Physical Properties

Tert-butyl 3-oxopiperazine-1-carboxylate is typically a white to off-white crystalline powder.[1] The Boc (tert-butoxycarbonyl) protecting group enhances its solubility in common organic solvents, facilitating its use in a variety of reaction conditions. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 76003-29-7 | [2] |

| Molecular Formula | C₉H₁₆N₂O₃ | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Appearance | White to yellow to orange crystalline powder | [1] |

| Melting Point | 158-164 °C | [1] |

| Boiling Point | 359.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.129 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol (B129727) and other common organic solvents. | [3] |

| Purity | Typically >98.0% (GC) | [1] |

Synthesis

The most common and straightforward synthesis of tert-butyl 3-oxopiperazine-1-carboxylate involves the protection of the piperazin-2-one (B30754) nitrogen atom with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out by treating piperazin-2-one with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane (B109758).

Experimental Protocol: Synthesis from Piperazin-2-one

Materials:

-

Piperazin-2-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

5% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Under an inert atmosphere, dissolve piperazin-2-one (1 equivalent) in dichloromethane.

-

To this solution, add triethylamine (2 equivalents) and a catalytic amount of DMAP.

-

Cool the mixture in an ice-water bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to stir for 1 hour in the ice-water bath, then warm to room temperature and continue stirring for an additional 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water, 5% citric acid solution, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography to afford tert-butyl 3-oxopiperazine-1-carboxylate as a white to off-white solid.

Caption: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate.

Analytical Characterization

The purity and identity of tert-butyl 3-oxopiperazine-1-carboxylate are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key analytical tool for confirming the structure of the compound.

¹H NMR (CDCl₃, 300 MHz):

-

δ 6.70 (1H, broad singlet, -NH)

-

δ 4.08 (2H, singlet, -CH₂-)

-

δ 3.62 (2H, triplet, J = 6.0 Hz, -CH₂-)

-

δ 3.37 (2H, multiplet, -CH₂-)

-

δ 1.46 (9H, singlet, -C(CH₃)₃)

Spectroscopic Data

While detailed experimental spectra with peak-by-peak analysis are not widely available in the public domain, the expected spectral characteristics are summarized below.

| Technique | Expected Peaks/Signals |

| FT-IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~2850-3000 (C-H stretch), ~1700 (C=O stretch, urethane), ~1650 (C=O stretch, amide) |

| Mass Spec. (m/z) | Predicted [M+H]⁺: 201.1234, [M+Na]⁺: 223.1053 |

Chromatographic Methods

Gas chromatography (GC) is often used to determine the purity of the final product. A typical method would involve a capillary column with a non-polar stationary phase and a flame ionization detector (FID) or mass spectrometer (MS) for detection.

High-performance liquid chromatography (HPLC) can also be employed for purity assessment. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common starting point for method development.

Hazards and Safety

Tert-butyl 3-oxopiperazine-1-carboxylate is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard Identification: [2]

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Safety Precautions: [2]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment: Wear protective gloves, eye protection, and face protection.

-

First Aid (Skin Contact): Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

-

Storage: Keep container tightly closed and store in a cool, dry place.

Biological Activity and Applications in Drug Development

Tert-butyl 3-oxopiperazine-1-carboxylate is not typically investigated for its own direct biological activity but serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary utility lies in providing a piperazine scaffold that can be further elaborated to target various enzymes and receptors.

Intermediate for DPP-4 Inhibitors

A significant application of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[4] DPP-4 is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which play a key role in regulating blood glucose levels.[4] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of drugs for the treatment of type 2 diabetes.

Caption: Role in DPP-4 Inhibitor Synthesis and Mechanism of Action.

Intermediate for CNS Drug Candidates

The piperazine moiety is a common structural motif in many centrally active compounds due to its ability to interact with various receptors and transporters in the brain. Tert-butyl 3-oxopiperazine-1-carboxylate serves as a valuable starting material for the synthesis of novel drug candidates targeting neurological and psychiatric disorders.[2] The Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom, while the ketone can be used for further chemical transformations to introduce diverse functionalities.

Caption: Workflow for CNS Drug Discovery using the piperazine scaffold.

Conclusion

Tert-butyl 3-oxopiperazine-1-carboxylate is a fundamentally important building block in modern medicinal chemistry. Its well-defined structure and reactivity provide a reliable platform for the synthesis of a diverse range of pharmaceutical agents. While it is primarily recognized for its role as a precursor to DPP-4 inhibitors for the treatment of type 2 diabetes, its applications extend to the development of novel therapeutics for neurological disorders. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage this versatile intermediate in their discovery and development pipelines.

References

- 1. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cic-cairo.edu.eg [cic-cairo.edu.eg]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-1-Butene: Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-bromo-1-butene, a versatile bifunctional molecule widely utilized in organic synthesis. Its dual functionality, comprising a terminal alkene and a primary alkyl bromide, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This document outlines its key quantitative data, standard experimental protocols for its characterization, and a logical framework for understanding its chemical behavior.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, process scale-up, and safety considerations.

| Property | Value |

| Molecular Formula | C₄H₇Br[1][2][3][] |

| Molecular Weight | 135.00 g/mol [2][] |

| Density | 1.33 g/mL at 25 °C[5][6] |

| CAS Number | 5162-44-7[1][5] |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Boiling Point | 98-100 °C[5][6] |

| Refractive Index | n20/D 1.462[5] |

| Synonyms | 3-Butenyl bromide, Homoallyl bromide[1][3][7] |

Experimental Protocols for Property Determination

The accurate determination of molecular weight and density is fundamental to confirming the identity and purity of a chemical substance. Standard methodologies employed for a compound like this compound are described below.

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The experimental workflow is as follows:

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization : The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common method for small, volatile molecules like this. During EI, high-energy electrons bombard the sample, causing the molecule to lose an electron and form a positively charged molecular ion (M+•).

-

Mass Analysis : The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion provides the molecular weight. For this compound, the presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of nearly equal intensity at m/z 134 and 136, respectively, confirming the elemental composition.

The density of a liquid can be precisely determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

-

Calibration : The pycnometer is first weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again (m₂). The volume of the pycnometer (V) can be calculated from the mass and density of the reference liquid.

-

Measurement : The pycnometer is emptied, dried thoroughly, and filled with this compound at the same temperature.

-

Weighing : The pycnometer filled with the sample is weighed (m₃).

-

Calculation : The mass of the this compound sample is calculated (m₃ - m₁). The density (ρ) is then determined by dividing the mass of the sample by the volume of the pycnometer (ρ = (m₃ - m₁)/V).

Logical Relationships of this compound

The chemical reactivity and physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates the relationship between its structural features and its key characteristics.

Caption: Structure-Property relationship of this compound.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. This compound [5162-44-7] | China Manufacturer [gmchemix.com]

- 5. This compound | 5162-44-7 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-Butene, 4-bromo- (CAS 5162-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Analysis of 4-Bromo-1-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-bromo-1-butene. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of analytical workflows and structure-spectra correlations.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Structure | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-1 (a, b) | 5.05 - 5.20 | m | Jac (cis) = 6-12 HzJab (gem) = 0-3 Hz |

| H-2 | 5.75 - 5.95 | m | Jac (trans) = 12-18 Hz | |

| H-3 | ~2.5 | m | Jab (vicinal) = 6-8 Hz | |

| H-4 | ~3.4 | t | Jba (vicinal) = 6-8 Hz |

Note: The vinyl hydrogens (H-1a, H-1b, and H-2) form a complex multiplet. The chemical shifts for the methylene (B1212753) hydrogens adjacent to the double bond (H-3) and the bromine atom (H-4) are approximate.[1]

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Structure | Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (=CH₂) | ~117 |

| C-2 (=CH) | ~135 | |

| C-3 (-CH₂-) | ~37 | |

| C-4 (-CH₂Br) | ~33 |

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3075 - 3085 | =C-H stretch | Medium |

| 2920 - 2980 | C-H stretch (sp³) | Strong |

| 1640 - 1650 | C=C stretch | Medium-Weak |

| 910 - 990 | =C-H bend (out-of-plane) | Strong |

| 690 - 515 | C-Br stretch | Medium-Strong |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of a liquid sample such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

-

Sample Filtration and Transfer:

-

Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette.

-

Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final liquid column in the NMR tube should be approximately 4-5 cm high.

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

IR Spectroscopy (Neat Liquid Film) Protocol

-

Sample Preparation:

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.

-

Using a pipette, place one or two drops of neat this compound onto the center of one salt plate.

-

-

Creating the Liquid Film:

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum.

-

The resulting spectrum will show the infrared absorption of the neat liquid.

-

-

Cleaning:

-

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol (B130326) or chloroform) and return them to the desiccator. Do not use water as it will dissolve the salt plates.

-

Visualizations

The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

References

Navigating the Solubility and Miscibility of 4-Bromo-1-Butene in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and miscibility of 4-bromo-1-butene in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines experimental methodologies for solubility determination, and presents a logical framework for understanding its behavior in various solvent systems.

Core Concepts: Solubility and Miscibility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. Miscibility, a term often used for liquids, is the property of substances to mix in all proportions, forming a homogeneous solution.

For a haloalkane like this compound, its solubility in organic solvents is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The key intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[1] While this compound has a polar carbon-bromine bond, the overall molecule has significant nonpolar character due to the butyl chain.

Quantitative Solubility and Miscibility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water

| Solvent | Formula | Solubility | Temperature (°C) |

| Water | H₂O | 0.76 g/L | Not Specified |

Table 2: Miscibility and Solubility of this compound in Organic Solvents

| Solvent | Formula | Class | Solubility/Miscibility |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble / Miscible[5][6] |

| Benzene | C₆H₆ | Nonpolar | Very Soluble / Miscible[5][6] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble / Miscible[5][6] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the surveyed literature, a general and robust methodology can be adapted from standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The following protocol is a representative example based on the principles of the OECD Test Guideline 105 for water solubility, which can be modified for organic solvents.[7][8][9][10][11]

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrument

-

Syringe filters (chemically compatible with the solution)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, temperature-controlled vessel. The excess solute ensures that saturation is reached.

-

For volatile solvents, ensure the vessel is tightly sealed to prevent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached. A preliminary test can determine the necessary equilibration time (typically 24-48 hours is sufficient).[11]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand at the constant temperature to allow for the separation of the undissolved this compound.

-

To ensure complete separation of the undissolved solute, centrifuge the saturated solution at the same constant temperature.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot of the clear, saturated supernatant. To remove any remaining micro-droplets, it is advisable to pass the aliquot through a syringe filter that is compatible with the solvent and solute.

-

Accurately dilute the sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the concentration of this compound.

-

-

Data Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Workflow for Experimental Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Visualization of Solubility Relationships

The solubility behavior of this compound can be logically categorized based on the polarity of the solvents. The following diagram illustrates this relationship.

Caption: Logical relationship of this compound solubility in different solvent classes.

Conclusion

This compound exhibits high solubility and miscibility in a range of common organic solvents, including ethanol, benzene, and diethyl ether. Its solubility in water is limited. This solubility profile is consistent with the chemical structure of this compound, which possesses both polar and nonpolar characteristics. For researchers and drug development professionals, this understanding is crucial for solvent selection in synthesis, purification, and formulation processes. The provided experimental framework offers a standardized approach to generating further quantitative solubility data where needed.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. quora.com [quora.com]

- 3. Page loading... [guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [chemister.ru]

- 6. chembk.com [chembk.com]

- 7. filab.fr [filab.fr]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Libros [books.google.co.cr]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. acri.gov.tw [acri.gov.tw]

An In-depth Technical Guide to the Competing Electrophilicity of the Alkene and Alkyl Halide in 4-Bromo-1-Butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-butene presents a compelling case study in competitive reactivity, featuring two distinct electrophilic centers: a terminal alkene and a primary alkyl halide. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of these two moieties. While a direct quantitative comparison through kinetic studies on competitive reactions is not extensively documented in publicly available literature, this paper synthesizes theoretical principles, qualitative experimental observations, and computational chemistry concepts to provide a robust framework for predicting and controlling the reaction outcomes of this versatile bifunctional molecule. Detailed experimental protocols for reactions targeting each electrophilic site are provided, alongside visual representations of reaction pathways and experimental workflows to aid in practical application.

Introduction

This compound (C₄H₇Br) is a valuable bifunctional building block in organic synthesis, prized for its ability to participate in a variety of chemical transformations.[1][2] Its structure incorporates two key functional groups: a terminal carbon-carbon double bond (alkene) and a primary alkyl bromide. Both of these groups can act as electrophiles, leading to a fascinating and synthetically important competition for nucleophilic attack. Understanding and controlling the chemoselectivity of reactions involving this compound is crucial for its effective utilization in the synthesis of complex molecules, including pharmaceutical intermediates and novel materials.[2]

This guide will delve into the electronic and steric factors that influence the electrophilicity of the alkene and alkyl halide moieties. We will explore the theoretical underpinnings of their reactivity, drawing upon concepts such as the Hard and Soft Acids and Bases (HSAB) principle and Frontier Molecular Orbital (FMO) theory. While specific kinetic data for competitive reactions on this compound is scarce, we will analyze the outcomes of various reaction types to infer the relative reactivity of the two sites under different conditions.

Theoretical Framework for Electrophilicity

The reactivity of this compound can be rationalized through several key theoretical concepts:

Inductive Effects and Bond Polarization

The carbon-bromine bond is highly polarized due to the greater electronegativity of bromine compared to carbon. This creates a significant partial positive charge (δ+) on the carbon atom attached to the bromine (C4), making it an inherent electrophilic center susceptible to nucleophilic attack.[3] In contrast, the carbon-carbon double bond is generally considered electron-rich and acts as a nucleophile in many reactions. However, it can be attacked by strong electrophiles, or in the context of this molecule, can itself be considered a "soft" electrophilic site.

Hard and Soft Acids and Bases (HSAB) Principle

The HSAB principle provides a valuable framework for predicting the outcome of competitive reactions.[1][4][5][6] It classifies acids (electrophiles) and bases (nucleophiles) as either "hard" or "soft".

-

Hard acids and bases are typically small, highly charged, and not easily polarizable.

-

Soft acids and bases are larger, have a lower charge density, and are more polarizable.

The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

In this compound:

-

The sp³-hybridized carbon of the C-Br bond can be considered a harder electrophilic center due to the significant positive charge induced by the electronegative bromine atom.

-

The π-system of the alkene is a softer electrophilic center , as it is more polarizable.

Therefore, the choice of nucleophile is critical in directing the reaction to one site over the other. Hard nucleophiles (e.g., hydroxide (B78521), alkoxides) are expected to preferentially attack the C-Br bond (Sₙ2 reaction), while soft nucleophiles (e.g., thiols, cyanide) may show a greater propensity to react with the alkene (Michael-type addition, though less common for isolated alkenes) or the C-Br bond, depending on other factors.[4]

Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy and spatial distribution of the LUMO in this compound can provide insights into the more electrophilic site.

Competitive Reactivity in Practice: A Qualitative Assessment

In the absence of direct quantitative comparative studies, we can infer the relative electrophilicity of the two sites by examining the typical reactions that this compound undergoes.

Reactions at the Alkyl Halide Center (Sₙ2 Reactions)

The primary alkyl bromide in this compound is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles.[2] This is the most commonly observed reaction pathway, suggesting that for many nucleophiles, the C-Br bond is the more electrophilic site.

-

With Hard Nucleophiles: Reactions with hard nucleophiles like alkoxides (e.g., sodium methoxide) or hydroxide typically lead to substitution at the C-Br bond to form ethers or alcohols, respectively.

-

With Soft Nucleophiles: Soft nucleophiles such as cyanide and thiocyanate (B1210189) also readily attack the C-Br bond to form the corresponding nitriles and thiocyanates.[7]

Reactions at the Alkene Center (Electrophilic Addition)

The alkene moiety in this compound undergoes typical electrophilic addition reactions. These reactions are initiated by an electrophile attacking the π-bond, which acts as a nucleophile in this context.

-

Halogenation: The addition of bromine (Br₂) across the double bond is a characteristic reaction of alkenes.

-

Hydrohalogenation: The addition of HBr proceeds according to Markovnikov's rule.

It is important to note that in these reactions, the alkene is not acting as the electrophile. However, the presence of the electron-withdrawing bromoethyl group can slightly decrease the nucleophilicity of the double bond compared to an unsubstituted alkene.

Intramolecular Reactions: A Case for Competitive Reactivity

Intramolecular reactions of this compound derivatives can provide valuable insights into the competitive electrophilicity of the two sites. For instance, a molecule containing a nucleophilic group tethered to the butene chain can potentially cyclize via attack at either the C-Br bond or the double bond. The preferred ring size and the nature of the connecting chain will influence the outcome. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored. Attack of a tethered nucleophile at the C-Br bond would lead to a five-membered ring, a process that is often kinetically favorable.

Data Presentation

Table 1: Qualitative Reactivity of Electrophilic Sites in this compound with Various Nucleophiles

| Nucleophile Type | Predominant Reaction Site | Reaction Type | Expected Product |

| Hard Nucleophiles (e.g., RO⁻, OH⁻) | C-Br | Sₙ2 | Ether, Alcohol |

| Soft Nucleophiles (e.g., RS⁻, CN⁻) | C-Br | Sₙ2 | Thioether, Nitrile |

| Electrophiles (e.g., Br₂, HBr) | C=C | Electrophilic Addition | Dihaloalkane, Haloalkane |

Experimental Protocols

The following are representative experimental protocols for reactions targeting each of the electrophilic sites of this compound.

Protocol 1: Nucleophilic Substitution at the Alkyl Halide Center - Synthesis of 4-Cyanobut-1-ene

This protocol describes the reaction of this compound with sodium cyanide, a soft nucleophile, which preferentially attacks the C-Br bond.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Ethanol (absolute)

-

Water

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water and then add ethanol.

-

Add this compound to the stirred solution.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-cyanobut-1-ene.

-

Purify the product by distillation.

Protocol 2: Electrophilic Addition at the Alkene Center - Bromination of this compound

This protocol details the addition of bromine across the double bond of this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint persistent bromine color is observed.

-

Quench the excess bromine by adding a small amount of aqueous sodium thiosulfate solution until the color disappears.

-

Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 1,2,4-tribromobutane.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the competing reaction pathways and a general experimental workflow.

Caption: Competing reaction pathways for this compound.

Caption: General experimental workflow for reactions of this compound.

Conclusion

This compound is a molecule with two distinct electrophilic sites, leading to a competition between nucleophilic substitution at the C-Br bond and reactions involving the C=C double bond. While direct quantitative kinetic data for this competition is limited, a comprehensive understanding of its reactivity can be achieved through the application of fundamental organic chemistry principles. The Hard and Soft Acids and Bases principle provides a powerful predictive tool, suggesting that the choice of a hard or soft nucleophile can selectively target one of the electrophilic centers. Qualitatively, experimental evidence indicates that for a wide range of nucleophiles, the primary alkyl bromide is the more reactive electrophilic site, readily undergoing Sₙ2 reactions. The alkene moiety, on the other hand, primarily participates in electrophilic addition reactions where it acts as the nucleophile. For researchers and drug development professionals, a thorough understanding of these competing pathways is essential for designing selective and high-yielding synthetic routes utilizing this versatile bifunctional building block. Further computational studies to determine the LUMO coefficients and local electrophilicity indices for this compound would be invaluable in providing a more quantitative and predictive model of its reactivity.

References

- 1. Global and local reactivity indices for electrophilic/nucleophilic free radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. reddit.com [reddit.com]

- 4. adichemistry.com [adichemistry.com]

- 5. HSAB theory - Wikipedia [en.wikipedia.org]

- 6. scienceinfo.com [scienceinfo.com]

- 7. DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 4-Bromo-1-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-bromo-1-butene. Understanding the chemical stability of this reagent is critical for ensuring its quality, efficacy in synthetic applications, and safety in the laboratory. This document outlines the known physical and chemical properties, potential degradation pathways, and recommended analytical methods for stability assessment.

Physicochemical Properties and Hazard Information

This compound is a colorless to pale yellow liquid, recognized for its utility as a versatile building block in organic synthesis, particularly in the introduction of the 3-butenyl group.[1][2] Its reactivity, however, is intrinsically linked to its stability. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| CAS Number | 5162-44-7 | [3] |

| Molecular Formula | C₄H₇Br | [3] |

| Molecular Weight | 135.00 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 98-100 °C (lit.) | [3][4] |

| Density | 1.33 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.462 (lit.) | [3][4] |

| Flash Point | 1 °C (33.8 °F) - closed cup | [3] |

| Solubility | Miscible with water, benzene, ether, and ethanol. | [5] |

This compound is classified as a highly flammable liquid and vapor.[3][6] It is also an irritant and may cause sensitization by skin contact or inhalation.[3][6] Upon heating to decomposition, it can emit toxic fumes of bromide.[7]

Stability Profile and Storage Conditions

The stability of this compound is influenced by temperature, light, and the presence of incompatible materials. While one safety data sheet suggests it is stable under normal conditions, its reactivity and sensitivity to light indicate that careful storage is necessary to prevent degradation.[5]

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Citation(s) |

| Temperature | Store in a cool place. Recommended storage temperatures are typically 2-8°C or below +30°C. | [3][4][6][8][9] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | [8][10] |

| Light Exposure | Light sensitive. Store protected from light. | [5] |

| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and acids. | [1][5][8] |

| Handling Precautions | Use non-sparking tools and take measures to prevent electrostatic discharge. Ground and bond containers. | [8][10] |

Potential Degradation Pathways

-

Photodegradation: The primary photochemical event is the cleavage of the C-Br bond, which is the weakest bond in the molecule. Studies on the photodissociation of this compound at 234 nm confirm that C-Br bond fission is a key degradation pathway upon exposure to UV light, leading to the formation of a 3-buten-1-yl radical and a bromine radical.[6] This initiating step can lead to various subsequent reactions, including polymerization or reaction with oxygen.

-

Oxidation: In the presence of oxygen, allylic compounds can be susceptible to oxidation, potentially forming hydroperoxides or other oxygenated derivatives. This process can be accelerated by light or heat.

-

Polymerization: As an alkene, this compound could potentially undergo free-radical polymerization, especially if initiated by light, heat, or radical impurities.

-

Hydrolysis: Although generally less reactive than tertiary alkyl halides, hydrolysis to 3-buten-1-ol (B139374) can occur, particularly in the presence of moisture and at elevated temperatures.

A logical workflow for investigating the stability of this compound is presented below.

Caption: Logical workflow for the stability assessment of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on available equipment and specific regulatory requirements.

Instrumentation and Reagents

-

Gas Chromatograph-Mass Spectrometer (GC-MS): For purity determination and identification of degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectrometer: For structural confirmation of the parent compound and any isolated degradation products.

-

Fourier-Transform Infrared (FT-IR) Spectrometer: For functional group analysis and identity confirmation.

-